molecular formula C13H17ClN2O3 B2643765 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride CAS No. 1204346-31-5

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride

Cat. No.: B2643765
CAS No.: 1204346-31-5
M. Wt: 284.74
InChI Key: PNMYEOHLKVBVJQ-UHFFFAOYSA-N
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Description

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride is a chemical compound with a complex structure that includes a spiro linkage between a benzooxazine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride include:

Uniqueness

What sets 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride apart is its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer unique properties that make it particularly valuable for certain applications.

Properties

IUPAC Name

6-methoxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-17-9-2-3-11-10(8-9)12(16)15-13(18-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMYEOHLKVBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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